Welcome to the BenchChem Online Store!
molecular formula C3H6N6 B576515 Melamine-d6 CAS No. 13550-89-5

Melamine-d6

Cat. No. B576515
M. Wt: 132.16
InChI Key: JDSHMPZPIAZGSV-YIKVAAQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05248555

Procedure details

Previously, 50 parts of 20% liquor A (dispersion of aromatic isocyanate compound) and 100 parts of 30% liquor B (co-dispersion of imino compound-sensitizer) obtained by grinding and dispersing in the above (1) were mixed with each other until a homogeneous mixture was obtained. The resulting homogeneous mixture of liquor A and liquor B was mixed with 100 parts of a 40% aqueous solution of a polyacrylate ester copolymer as a water-soluble polymer and the mixture was homogenized to obtain a core material. To the core material was added 14 Parts of a 28% aqueous ammonia solution (corresponding to 5 parts by weight based on 100 parts by weight of the components contained in the microcapsules) to obtain a homogeneous mixture. Then, 424 parts of the mixture of the liquor A-liquor B-water-soluble polymer modulated with ammonia was gradually added to 160 parts of a 5% aqueous solution of sodium salt of styrene-maleic anhydride copolymer adjusted to pH 4.0 with stirring. Stirring was continued for about 30 minutes to obtain roundish agglomerates having an average particle diameter of 10 μm and it was also found that the agglomerates were emulsified and dispersed. Separately, a mixture of 21.3 parts of melamine, 53.3 parts of a 37% aqueous formaldehyde solution and 138.4 parts of water was adjusted to pH 9.0 with sodium hydroxide and was heated at 60° C. with stirring to perform dissolution to obtain 213 parts of a transparent melamine-formaldehyde precondensate. Then, 213 parts of this melamine-formaldehyde precondensate was gently added to 424 parts of the above emulsified and dispersed liquid and reaction was allowed to proceed for 4 hours with stirring in a thermostat set at 60° C. Then, the product was cooled to room temperature to prepare microcapsules. It was confirmed that the resulting microcapsules had an average particle diameter of 10 μm which was almost the same as that of the agglomerates and had a roundish fusiform shape. Solid concentration of the aqueous dispersion of the microcapsules was 21%.
[Compound]
Name
21.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyacrylate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
B-water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N.[Na].[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5].[CH2:12]=[O:13].[OH-].[Na+]>O>[CH2:12]=[O:13].[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5] |f:4.5,7.8,^1:1|

Inputs

Step One
Name
21.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
polyacrylate ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
B-water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Eight
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by grinding
ADDITION
Type
ADDITION
Details
were mixed with each other until a homogeneous mixture
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
The resulting homogeneous mixture of liquor A and liquor B
CUSTOM
Type
CUSTOM
Details
to obtain a core material
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous mixture
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
to obtain roundish agglomerates
ADDITION
Type
ADDITION
Details
dispersed
STIRRING
Type
STIRRING
Details
with stirring
DISSOLUTION
Type
DISSOLUTION
Details
dissolution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C=O.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.